molecular formula C14H15N3O B581613 3-(6-Aminopyridin-3-yl)-N-ethylbenzamide CAS No. 1314987-59-1

3-(6-Aminopyridin-3-yl)-N-ethylbenzamide

Cat. No.: B581613
CAS No.: 1314987-59-1
M. Wt: 241.294
InChI Key: XLZKINSFBLIWSN-UHFFFAOYSA-N
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Description

3-(6-Aminopyridin-3-yl)-N-ethylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an aminopyridine moiety attached to a benzamide structure

Mechanism of Action

Target of Action

The primary target of 3-(6-Aminopyridin-3-yl)-N-ethylbenzamide is the enzyme Enoyl- [acyl-carrier-protein] reductase [NADH] FabI, which is found in Escherichia coli . This enzyme plays a crucial role in bacterial fatty acid biosynthesis . Another potential target is the receptor-interacting protein kinase 2 (RIPK2), as suggested by some patents .

Mode of Action

It is believed to inhibit its target enzymes, thereby disrupting their normal function . For instance, by inhibiting FabI, it may disrupt bacterial fatty acid biosynthesis, which is essential for bacterial growth and survival .

Biochemical Pathways

The inhibition of FabI affects the fatty acid biosynthesis pathway in bacteria . This disruption can lead to the cessation of bacterial growth and eventually bacterial death. The effect on RIPK2, if applicable, could influence various cellular processes, including inflammation and cell death .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties would impact the compound’s bioavailability and effectiveness.

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth due to the disruption of fatty acid biosynthesis . If it indeed targets RIPK2, it could have effects on inflammation and cell death .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other molecules can affect its binding to target enzymes . Additionally, factors such as pH and temperature could potentially influence its stability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Aminopyridin-3-yl)-N-ethylbenzamide typically involves the reaction of 6-aminopyridine with an appropriate benzoyl chloride derivative under basic conditions. The reaction can be carried out in the presence of a base such as triethylamine or pyridine to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors to enhance the reaction efficiency and yield. Additionally, the use of automated synthesis platforms can help in optimizing the reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

3-(6-Aminopyridin-3-yl)-N-ethylbenzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives, while reduction may yield amine or alcohol derivatives.

Scientific Research Applications

3-(6-Aminopyridin-3-yl)-N-ethylbenzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic applications, such as its role as an inhibitor of specific enzymes or pathways involved in disease processes.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    3-(6-Aminopyridin-3-yl)benzamide:

    3-(6-Aminopyridin-3-yl)acrylate: Another related compound that undergoes photoisomerization and has unique properties due to the presence of an acrylic acid moiety.

Uniqueness

3-(6-Aminopyridin-3-yl)-N-ethylbenzamide is unique due to its specific combination of an aminopyridine moiety and an ethylbenzamide structure. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

3-(6-aminopyridin-3-yl)-N-ethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-2-16-14(18)11-5-3-4-10(8-11)12-6-7-13(15)17-9-12/h3-9H,2H2,1H3,(H2,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZKINSFBLIWSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50718562
Record name 3-(6-Aminopyridin-3-yl)-N-ethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314987-59-1
Record name Benzamide, 3-(6-amino-3-pyridinyl)-N-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1314987-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(6-Aminopyridin-3-yl)-N-ethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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